20-Aminopregna-1,4-dien-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77546-81-7 |
|---|---|
Molecular Formula |
C21H31NO |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(1-aminoethyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31NO/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12-13,16-19H,4-7,9,11,22H2,1-3H3/t13?,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
BQUZWOTWZGCUID-HWSYHKBZSA-N |
Isomeric SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)N |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)N |
Origin of Product |
United States |
Chemical Synthesis Methodologies for 20 Aminopregna 1,4 Dien 3 One and Its Analogues
Strategic Approaches for Constructing the Pregnane (B1235032) Skeleton with a 1,4-Dien-3-one A-Ring
The formation of a conjugated 1,4-diene system in the A-ring of the pregnane skeleton is a crucial step for conferring specific biological activities and is characteristic of compounds like prednisolone. nih.govmdpi.com This transformation, known as Δ1-dehydrogenation, typically starts from a precursor possessing a 4-en-3-one structure. Both chemical and microbiological methods have been effectively employed to achieve this conversion.
Chemical dehydrogenation can be accomplished using high-potential quinones, most notably 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govresearchgate.netwikipedia.org This reagent is a powerful oxidant capable of removing a pair of hydrogen atoms from the C1 and C2 positions to introduce the double bond. wikipedia.org Another classical reagent for such transformations is selenium dioxide (SeO2), which can also effect the dehydrogenation of steroid ketones. asianpubs.org However, these chemical methods can sometimes lack selectivity and often require harsh reaction conditions. mdpi.com
In contrast, microbiological transformation offers a highly selective and environmentally benign alternative. mdpi.comslideshare.net This biotransformation is one of the most valuable reactions in steroid synthesis. nih.gov The key enzyme responsible is 3-ketosteroid-Δ1-dehydrogenation (KsdD), which is found in various microorganisms. nih.govacs.org Bacteria of the genera Arthrobacter and Rhodococcus are widely used for this purpose. mdpi.comnih.gov Specifically, Arthrobacter simplex has been extensively utilized in the industrial bioconversion of cortisone (B1669442) acetate (B1210297) to prednisone (B1679067) acetate, a process that relies on its superior Δ1-dehydrogenation capability. nih.govoup.comacs.org The enzymatic reaction is highly regioselective, introducing a double bond exclusively between the C1 and C2 positions of ring A. nih.govoup.com
| Method | Reagent/Organism | Key Features | References |
|---|---|---|---|
| Chemical Synthesis | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Powerful oxidant, well-established method. | nih.gov, wikipedia.org |
| Chemical Synthesis | Selenium Dioxide (SeO2) | Classic reagent for steroid dehydrogenation. | asianpubs.org |
| Microbiological Conversion | Arthrobacter simplex | High regioselectivity, mild conditions, industrial application. | nih.gov, oup.com, acs.org, nih.gov |
| Microbiological Conversion | Rhodococcus species | Effective in Δ1-dehydrogenation and C20 reduction. | mdpi.com |
Regio- and Stereoselective Introduction of the C-20 Amino Functionality
The introduction of an amino group at the C-20 position must be precise, as the stereochemistry at this center significantly influences the molecule's biological properties. The primary synthetic strategies commence with a pregnane scaffold bearing a 20-keto group.
The most direct route to a C-20 amine is through the conversion of a C-20 carbonyl group. Two principal methods are employed: reductive amination and the reduction of a 20-oxime intermediate. acs.orgmasterorganicchemistry.com
Reductive Amination : This one-pot reaction involves treating the 20-ketopregnane with an amine source (such as ammonia (B1221849) to form a primary amine) in the presence of a reducing agent. masterorganicchemistry.comyoutube.com The reaction proceeds via the in-situ formation of an imine, which is then immediately reduced to the amine. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred because they selectively reduce the protonated imine intermediate over the starting ketone, preventing the formation of the corresponding 20-hydroxy side product. masterorganicchemistry.com
Oximation and Reduction : A two-step alternative involves first converting the 20-ketone into a 20-oxime by reacting it with hydroxylamine. nih.govmdpi.com The resulting C=N double bond of the oxime is then reduced to the desired amine. nsf.gov This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with Raney Ni or platinum-based catalysts) or dissolving metal reductions (e.g., Zn/acetic acid). mdpi.comuc.pt The N-O bond of the oxime is susceptible to cleavage, and conditions must be chosen carefully to favor the formation of the primary amine. nih.gov
| Method | Intermediate | Key Reagents | References |
|---|---|---|---|
| Reductive Amination | Imine (in-situ) | NH3, NaBH3CN or NaBH(OAc)3 | masterorganicchemistry.com, youtube.com |
| Oximation and Reduction | 20-Oxime | 1. NH2OH·HCl; 2. H2/Catalyst (e.g., PtO2, Raney Ni) or Zn/AcOH | uc.pt, nih.gov, mdpi.com |
The stereochemistry of the C-20 amine (either 20R or 20S) is determined during the reduction step. The planar C=O or C=N bond is reduced to a chiral center, and the facial selectivity of the hydride attack dictates the outcome. The rigid steroid framework, particularly the C-18 angular methyl group, creates a sterically hindered environment.
Hydride delivery from the less hindered α-face is often kinetically favored, but the thermodynamic stability of the product and the specific reagents used play a crucial role. For instance, the asymmetric reduction of steroidal oximes can be highly diastereoselective. uc.pt The use of Adam's catalyst (PtO2) in acetic acid for the hydrogenation of a laxogenin (B1674596) oxime was reported to yield the corresponding amine as a single diastereoisomer. uc.pt The choice of catalyst and solvent system is therefore critical in directing the stereochemical outcome. In reductions of 20-ketones to 20-hydroxypregnanes, the 20β-hydroxy product is often favored, suggesting that the stereochemical course of reduction at C-20 is highly influenced by the steroid's topography. acs.org Similar principles apply to the reduction of imine or oxime intermediates, where careful selection of the reducing agent can favor the formation of one epimer over the other.
Advanced Synthetic Techniques for Expanding Structural Diversity
To generate libraries of 20-aminopregnane analogues for structure-activity relationship studies, more advanced and efficient synthetic methodologies are required.
Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries. mdpi.com In this approach, a pregnane starting material is covalently attached to an insoluble polymer support (resin), typically through a linker at a convenient functional group like the C-3 hydroxyl. Once anchored, the steroid can be subjected to a series of chemical transformations in solution. Excess reagents and by-products are easily removed by simple filtration and washing of the resin.
For the synthesis of 20-aminopregnane analogues, a resin-bound pregnenolone (B344588) derivative could be converted to the 20-oxime, which is then reduced. Different amines could be introduced via reductive amination on the solid support to create a diverse set of C-20 substituted compounds. After the desired modifications are complete, the final product is cleaved from the resin and purified. This methodology streamlines the purification process and is amenable to automation, making it an efficient strategy for exploring structural diversity.
Beyond its use in A-ring dehydrogenation, biotransformation represents an advanced technique for introducing a wide range of functionalities with high chemo-, regio-, and stereoselectivity. slideshare.netnih.gov The use of whole-cell systems can be refined through cell immobilization techniques, where microbes like Arthrobacter simplex are entrapped in gels such as calcium polygalacturonate. nih.govoup.com This enhances the operational stability of the biocatalyst, allowing for repeated batch conversions and simplifying product isolation. nih.govoup.com
A more unconventional and advanced approach for creating nitrogen-containing pregnane analogues is the Hofmann-Löffler-Freytag reaction. wikipedia.orgalfa-chemistry.com This photochemical or thermal process involves the intramolecular rearrangement of an N-haloamine to form a new C-N bond. alfa-chemistry.comwordpress.com The reaction proceeds via a nitrogen-centered radical that abstracts a hydrogen atom from a remote carbon, typically at the δ-position, through a six-membered transition state. wordpress.com In the context of pregnanes, a nitrogen-containing side chain at C-20 can be used to functionalize the unactivated C-18 angular methyl group, leading to the formation of a five-membered pyrrolidine (B122466) ring fused to the steroid D-ring. wordpress.comresearchgate.net This powerful C-H activation/amination reaction provides access to complex steroidal alkaloids and other unique heterocyclic derivatives that are difficult to obtain through conventional methods. wordpress.comyoutube.com
Preparation of Amido- and Acyl-Modified 20-Aminopregna-1,4-dien-3-one Derivatives
The synthesis of amido- and acyl-modified derivatives of this compound involves a multi-step process starting from common steroid precursors. The general strategy encompasses the introduction of the 20-amino group, the formation of the 1,4-dien-3-one system in the A-ring, and the final N-acylation or amidation at the C-20 position. While a direct, single-pot synthesis is not commonly reported, the following methodologies, based on established steroid chemistry, outline a plausible pathway for the preparation of these target compounds.
The initial phase of the synthesis focuses on the modification of the pregnane side chain to introduce the key amine functionality at the C-20 position. A common starting material for such transformations is pregnenolone. The synthesis can proceed through the formation of an intermediate that facilitates the introduction of a nitrogen-containing substituent. For instance, a synthetic scheme can involve the transformation of pregnenolone into a 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one intermediate. This intermediate can then react with various primary amines to yield the corresponding 20-amino derivatives.
Subsequently, the introduction of the 1,4-diene system in the A-ring is a crucial step to achieve the desired backbone structure. This transformation is typically performed on a 3-keto-4-ene steroid. Microbiological 1(2)-dehydrogenation using actinobacterial cells, such as Nocardioides simplex, has been shown to be an effective method for this conversion. benthamdirect.comresearchgate.net Chemical methods for 1(2)-dehydrogenation are also available and can be employed as an alternative. benthamdirect.com
With the 20-amino-pregna-1,4-dien-3-one core structure in hand, the final step is the modification of the amino group to yield the desired amido and acyl derivatives. Standard N-acylation techniques can be employed for this purpose. These reactions typically involve the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acid byproduct. A variety of acylating agents can be used to introduce different acyl groups, thereby allowing for the synthesis of a diverse range of derivatives. researchgate.net The choice of solvent and reaction conditions is critical to ensure high yields and purity of the final products. For instance, microwave-assisted N-acylation procedures have been shown to be efficient for the synthesis of amides. nih.gov
The following table summarizes the key reaction steps and the types of reagents that can be utilized in the synthesis of amido- and acyl-modified this compound derivatives.
| Step | Transformation | Reagents and Conditions | Starting Material Example | Intermediate/Product Example |
| 1 | Introduction of C-20 Amine | 1. Bromination and Iodination 2. Reaction with primary amines | Pregnenolone Acetate | 20-Alkylamino-pregna-5-en-3β-ol |
| 2 | A-ring Dehydrogenation | Microbiological (e.g., Nocardioides simplex) or Chemical Dehydrogenation | 20-Aminopregn-4-en-3-one | This compound |
| 3 | N-Acylation | Acyl chlorides, Acid anhydrides, in the presence of a base (e.g., pyridine, triethylamine) | This compound | N-Acyl-20-aminopregna-1,4-dien-3-one |
| 4 | N-Amidation | Amidation coupling agents (e.g., DCC, EDC), Carboxylic acids | This compound | N-Amido-20-aminopregna-1,4-dien-3-one |
Detailed research findings indicate that the stereochemistry at the C-17 and C-20 positions can significantly influence the biological activity of pregnane derivatives. nih.gov Therefore, careful control of stereochemistry during the synthesis is of utmost importance. The characterization of the synthesized compounds is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their structures. benthamdirect.comresearchgate.net
Molecular Interactions and Receptor Binding Affinities of 20 Aminopregna 1,4 Dien 3 One Derivatives
Assessment of Ligand-Receptor Interaction Profiles
Evaluation of Binding Affinity to Steroid Hormone Receptors (e.g., Androgen Receptor)
The binding affinity of a compound to the androgen receptor (AR) is a key determinant of its potential androgenic or antiandrogenic activity. The AR is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. nih.gov The affinity is typically quantified by competitive binding assays, which measure the concentration of the test compound required to displace a radiolabeled standard ligand (like dihydrotestosterone, or DHT) from the receptor. The results are often expressed as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant) value. nih.govnih.gov
While specific binding data for 20-Aminopregna-1,4-dien-3-one is not extensively published, studies on analogous pregnane (B1235032) derivatives demonstrate a wide range of affinities for the AR. For instance, various pregnadiene dione (B5365651) esters have been shown to bind to the hamster prostate AR with IC50 values that indicate significant affinity, in some cases higher than the natural ligand DHT. nih.gov The structural features of this compound, such as the 1,4-diene-3-one system in the A-ring and the amino group at the C-20 position, are expected to significantly influence its binding orientation and affinity within the AR's ligand-binding pocket. The table below presents reference binding affinities for several known steroids to provide context for the potential activity of novel derivatives.
| Compound | Relative Binding Affinity (RBA) % vs. Methyltrienolone (R1881) |
|---|---|
| Methyltrienolone (R1881) | 100 |
| Testosterone | 35 |
| 5α-Dihydrotestosterone (DHT) | 60 |
| Nandrolone | 55 |
| Stanozolol | <5 |
This table presents generalized relative binding affinity data for well-characterized androgens to the androgen receptor, serving as a benchmark for evaluating new compounds. The values can vary based on the specific assay conditions.
Investigation of Interactions with Non-Steroidal Receptors and Protein Targets
Beyond the androgen receptor, steroid-like molecules can exhibit cross-reactivity with other nuclear receptors, such as the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), due to structural similarities in their ligand-binding domains. mdpi.com Assessing the selectivity of this compound derivatives is crucial. High selectivity for the AR over other steroid receptors is often a desirable trait to minimize off-target side effects. For example, some progesterone derivatives show high affinity for membrane progesterone receptors while having almost no affinity for nuclear progesterone receptors, highlighting that small structural changes can dictate receptor selectivity. researchgate.net
Furthermore, interactions are not limited to nuclear receptors. Some pregnane derivatives have been shown to inhibit enzymes like 5α-reductase, which is involved in steroid metabolism. nih.gov The promiscuous nature of other receptors, such as the Pregnane X Receptor (PXR), which binds a wide array of xenobiotics, also makes them potential targets for pregnane derivatives, potentially leading to drug-drug interactions. nih.govnih.gov Other non-steroidal targets could include proteins like nicotinic acetylcholine (B1216132) receptors (nAChR), where certain aminosteroids are known to act as neuromuscular blocking agents. nih.govnih.gov
Computational Studies and Molecular Docking Analysis
Computational techniques are invaluable tools for predicting and understanding how ligands like this compound derivatives interact with their receptor targets at a molecular level. These methods can guide the design of new compounds with improved affinity and selectivity.
Elucidation of Predicted Binding Modes and Intermolecular Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound derivatives, docking studies would typically be performed using the crystal structure of the androgen receptor's ligand-binding domain (LBD). mdpi.com The LBD forms a hydrophobic pocket, and successful binding relies on a combination of hydrophobic interactions and specific hydrogen bonds. mdpi.com
A docking simulation of a this compound derivative into the AR LBD would predict:
Hydrogen Bonding: The ketone at the C-3 position is a critical hydrogen bond acceptor, often interacting with residues like Gln711 and Arg752 in the AR. The 20-amino group introduces a new potential hydrogen bond donor, which could form additional stabilizing interactions with nearby residues, potentially enhancing affinity.
Hydrophobic Interactions: The steroidal backbone would be stabilized by van der Waals and hydrophobic interactions with numerous nonpolar residues lining the pocket, such as Leu704, Met745, and Trp741. nih.gov
The results of such simulations are often ranked by a scoring function that estimates the binding free energy, providing a theoretical prediction of binding affinity. nih.gov
| Ligand Functional Group | Potential Interacting AR Residue(s) | Type of Interaction |
|---|---|---|
| C3-ketone | Gln711, Arg752 | Hydrogen Bond |
| C17-side chain | Asn705, Thr877 | Hydrogen Bond / Steric Fit |
| C20-amino group | (e.g., Asp689, Glu897) | Hydrogen Bond / Ionic |
| Steroid A/B rings | Leu704, Val716 | Hydrophobic |
| Steroid C/D rings | Met745, Trp741, Met780 | Hydrophobic |
This table summarizes key potential intermolecular interactions between a functionalized pregnane steroid and amino acid residues within the androgen receptor ligand-binding domain, as predicted by molecular modeling.
Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Binding
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. cncb.ac.cn For a series of this compound derivatives with varying substituents, a 3D-QSAR model could be developed to predict their binding affinity for a specific receptor.
The process involves:
Data Set: A series of synthesized derivatives with experimentally determined binding affinities (the training set) is required.
Molecular Modeling: 3D structures of all compounds are generated and aligned based on a common scaffold.
Descriptor Calculation: Molecular fields (e.g., steric and electrostatic) are calculated around the aligned molecules.
Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to correlate variations in the molecular fields with changes in biological activity. researchgate.net
The resulting 3D-QSAR model is often visualized with contour maps, which indicate regions where certain properties are predicted to enhance or diminish activity. For example, a map might show that a bulky, sterically favorable group at one position increases receptor binding, while an electronegative group at another position decreases it. These models serve as a powerful predictive tool to guide the rational design of new, more potent, and selective ligands before their synthesis. researchgate.net
| Parameter | Description | Acceptable Value for a Good Model |
|---|---|---|
| q² (or r²cv) | Cross-validated correlation coefficient; indicates the internal predictive ability of the model. | > 0.5 |
| r² | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model to the training data. | > 0.6 |
| r²pred | Predictive correlation coefficient for an external test set; indicates the external predictive ability. | > 0.6 |
| F-value | F-test statistical value; indicates the statistical significance of the model. | High value |
This table outlines key statistical parameters used to validate the robustness and predictive power of a QSAR model.
Enzymatic Modulation and Interference with Steroidogenic Pathways
Inhibition of Key Enzymes in Steroid Hormone Biosynthesis
The biosynthesis of steroid hormones is a complex process involving a cascade of enzymatic reactions. Key enzymes in this pathway are often targets for therapeutic intervention in hormone-dependent diseases.
The cytochrome P450 enzyme CYP17A1 is a critical juncture in steroidogenesis, possessing dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities. This dual role makes it a significant target for inhibitors aiming to reduce androgen production. While various steroidal and non-steroidal compounds are known to inhibit CYP17A1, specific data on the inhibitory action of 20-Aminopregna-1,4-dien-3-one is not present in the reviewed scientific literature.
The 17α-hydroxylase activity of CYP17A1 is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxylated products. This is a crucial step for the synthesis of both glucocorticoids and sex steroids. Inhibition of this activity can lead to a decrease in the production of these downstream hormones. There is no specific information available detailing the modulatory effects of this compound on 17α-hydroxylase activity.
The 17,20-lyase activity of CYP17A1 follows the 17α-hydroxylation step and is essential for the production of androgens, as it cleaves the C17-20 bond to convert 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. Selective inhibition of this lyase activity is a key strategy in the development of treatments for prostate cancer. The specific impact of this compound on 17,20-lyase activity has not been documented in the accessible scientific research.
The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the cytochrome P450 side-chain cleavage enzyme, CYP11A1 (also known as P450scc). This enzyme is located in the inner mitochondrial membrane. Inhibition of CYP11A1 would halt the entire steroidogenic pathway at its very beginning. There is no information in the scientific literature detailing any impact of this compound on the activity of CYP11A1 or other enzymes involved in the early stages of sterol biosynthesis.
Targeting Cytochrome P450 Enzymes (e.g., CYP17A1)
Consequences for Endogenous Steroid Hormone Homeostasis
Given the lack of specific data on the interaction of this compound with the key enzymes of steroidogenesis, it is not possible to delineate its precise consequences on endogenous steroid hormone homeostasis. Any modulation of the enzymes discussed above would theoretically lead to significant alterations in the levels of various steroid hormones, including mineralocorticoids, glucocorticoids, and androgens, with potential physiological ramifications. However, without empirical data, any such discussion remains speculative.
Potential for Modulating Androgen and Estrogen Production
The biosynthesis of androgens and estrogens involves a series of critical enzymatic steps. Key enzymes in this pathway include cytochrome P450 17A1 (CYP17A1), which exhibits both 17α-hydroxylase and 17,20-lyase activities, and aromatase (CYP19A1), which is responsible for the conversion of androgens to estrogens. nih.govwikipedia.orgnih.gov The modulation of these enzymes can significantly impact the downstream production of sex hormones.
Research into compounds with a pregnane (B1235032) backbone has revealed that modifications to the steroid nucleus can lead to inhibitory effects on these crucial enzymes. For instance, certain pregnane glycosides have been shown to suppress the release of androstenedione, a key intermediate in the synthesis of both androgens and estrogens. nih.govnih.gov This suppression is achieved through the inhibition of steroidogenic enzymes. nih.govnih.gov
While direct enzymatic studies on this compound are not extensively documented in publicly available literature, the structural similarities to other known steroidogenesis modulators provide a basis for its potential activity. The aminopregnane structure could allow it to act as a competitive or non-competitive inhibitor of enzymes such as CYP17A1. The 17,20-lyase activity of CYP17A1 is a particularly critical step for androgen synthesis, as it catalyzes the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. nih.govuniprot.org Inhibition of this step would lead to a decrease in the production of all subsequent androgens and, consequently, estrogens.
Furthermore, the potential interaction with aromatase is another avenue through which aminopregnane derivatives could modulate estrogen production. Aromatase inhibitors are a well-established class of drugs that block the conversion of androgens into estrogens. nih.govnih.govnih.gov Steroidal aromatase inhibitors often share a similar four-ring structure with the natural substrates, androstenedione and testosterone. nih.gov The unique structural features of this compound could facilitate its binding to the active site of aromatase, potentially leading to a reduction in estrogen synthesis.
The table below summarizes the potential enzymatic targets for aminopregnane derivatives and the resulting impact on androgen and estrogen production, based on findings from related pregnane compounds.
| Enzymatic Target | Potential Effect of Inhibition | Impact on Androgen Production | Impact on Estrogen Production |
| CYP17A1 (17,20-lyase) | Decreased conversion of 17-hydroxypregnenolone and 17-hydroxyprogesterone | Decrease | Decrease (due to reduced androgen precursors) |
| Aromatase (CYP19A1) | Decreased conversion of androgens to estrogens | No direct impact | Decrease |
It is important to note that the actual effects of this compound on these enzymes would need to be confirmed through specific in vitro and in vivo studies. However, the existing body of research on related pregnane derivatives provides a strong rationale for investigating this compound as a potential modulator of androgen and estrogen biosynthesis.
Structure Activity Relationship Sar Elucidations of 20 Aminopregna 1,4 Dien 3 One Analogues
Influence of A-Ring Structural Features on Biological Activity (e.g., Δ1,4-dien-3-one vs. Δ4-en-3-one)
The Δ1,4-dien-3-one system, as present in 20-Aminopregna-1,4-dien-3-one, confers a relatively planar conformation to the A-ring. This planarity can enhance the interaction with certain receptors. In contrast, the Δ4-en-3-one system results in a different A-ring conformation, which can affect binding affinity and efficacy. For instance, in the context of corticosteroids, the introduction of a double bond at the C1-C2 position (creating the Δ1,4-dien-3-one system) is known to potentiate glucocorticoid activity and reduce mineralocorticoid side effects. This is attributed to the altered geometry of the A-ring, which leads to a better fit in the glucocorticoid receptor binding pocket.
While direct comparative studies on 20-aminopregnane analogues are limited, research on related pregnane (B1235032) derivatives suggests that the A- and B-rings contribute significantly to the binding of these steroidal compounds to their target enzymes or receptors collaborativedrug.com. For example, pregn-5-en-3β-ol derivatives, which have a different A/B ring structure, showed more potent inhibition of human testicular 17α-hydroxylase/C17,20-lyase than their pregn-4-en-3-one counterparts collaborativedrug.com. This highlights the importance of the A-ring's structure in modulating biological activity.
Table 1: Influence of A-Ring Unsaturation on Pregnane Derivative Activity
| A-Ring Feature | General Effect on Biological Activity | Reference Example |
| Δ1,4-dien-3-one | Often enhances glucocorticoid and anti-inflammatory activity. | Prednisolone vs. Cortisol |
| Δ4-en-3-one | Basic scaffold for many active steroids, including progesterone (B1679170). | Progesterone |
| Δ5-en-3β-ol | Can lead to potent inhibition of certain enzymes. | Pregn-5-en-3β-ol derivatives as 17α-hydroxylase/C17,20-lyase inhibitors. collaborativedrug.com |
Impact of C-20 Amino Substituent Configuration and Chemical Properties
The nature of the substituent at the C-20 position is a critical determinant of the biological activity of pregnane derivatives. The configuration (α or β) and the chemical properties of the amino group and its derivatives can profoundly influence receptor interaction.
The physicochemical properties of the C-20 substituent, such as its dipole moment and hydrophobicity, play a significant role in the molecule's interaction with its biological target. Studies on pregnene derivatives as inhibitors of human testicular 17α-hydroxylase/C17,20-lyase have shown that substituents with moderate to strong dipole properties at the C-20 position are potent inhibitors of this enzyme complex collaborativedrug.com. Conversely, substituents with a more hydrophobic character at this position were found to be devoid of inhibitory activity collaborativedrug.com.
This suggests that electrostatic and hydrogen bonding interactions involving the C-20 substituent are crucial for binding to the active site of the enzyme. The amino group in this compound, being a polar and hydrogen-bonding moiety, is therefore expected to have a significant impact on its biological profile.
Table 2: Effect of C-20 Substituent Properties on Enzyme Inhibition
| C-20 Substituent | Dipole Property | Hydrophobicity | Inhibitory Activity (17α-hydroxylase/C17,20-lyase) |
| Oxime | Moderate to Strong | Low | Potent collaborativedrug.com |
| β-ol | Moderate to Strong | Low | Potent collaborativedrug.com |
| β-carboxaldehyde | Moderate to Strong | Low | Potent collaborativedrug.com |
| Dimethylhydrazone | Weak | High | Devoid of activity collaborativedrug.com |
Acylation of the C-20 amino group to form amido or other acyl derivatives can significantly alter the biological activity. This modification can change the substituent's size, shape, polarity, and hydrogen bonding capacity. A study on 4'-acylamino modified 21E-benzylidene steroidal derivatives demonstrated that these modifications could lead to cytotoxic activity against cancer cell lines beilstein-journals.org. The nature of the acyl group and any substituents on it were found to be important for the observed activity beilstein-journals.org.
While specific data on 20-amido-pregnane derivatives is limited in the provided context, the general principle is that the acyl group can modulate the interaction with the target protein, potentially leading to enhanced or altered activity profiles.
Significance of Modifications in the D-Ring and the C-17 Side Chain
The D-ring and the C-17 side chain are critical regions for determining the biological specificity of steroids. Modifications in these areas can drastically alter the interaction with receptors and enzymes.
The introduction of different functional groups at C-17 can influence binding affinity. For instance, in a series of 14-hydroxy-21-nor-5β,14β-pregnane derivatives, various C-17β side chains were evaluated for their binding to the digitalis receptor oup.com. It was found that a CH2NH2 group at this position contributed to receptor binding oup.com.
Conformational Aspects and their Correlation with Biological Function
Studies have shown that steroids can adopt different conformations in various environments, such as in a lipid membrane compared to a crystalline state drugdesign.org. The specific conformation adopted in the vicinity of the biological target is what ultimately determines the strength and type of interaction. For a series of aminosteroids, the potency of neuromuscular blockade was found to be inversely related to lipophilicity, which can be influenced by the molecule's conformation oup.com.
The conformation of the D-ring, in particular, can be influenced by the nature of the substituents at C-17. For example, 17β-substituents can lead to a twist-boat conformation of the C-ring and a flexible D-ring, while 17α-substituents or a 17-keto group tend to result in the more classical steroid conformation researchgate.net. These conformational differences can lead to significant variations in biological activity.
General Principles Governing the SAR of Steroidal Amines Across Diverse Bioactivities
Steroidal amines represent a broad class of compounds with a wide range of biological activities. Several general principles of SAR can be identified for this class of molecules.
The position and orientation of the amino group on the steroid nucleus are critical. The basicity of the nitrogen atom, which can be modulated by nearby functional groups, influences its ability to form ionic bonds or hydrogen bonds with the target receptor or enzyme.
The stereochemistry of the steroid is also of paramount importance. The spatial arrangement of atoms, particularly at chiral centers, dictates the precise fit of the molecule into its biological target. Studies on teratogenic steroidal alkaloids have shown that the stereochemistry of the nitrogen-containing ring is crucial for their biological effect nih.gov.
Finally, the presence of other functional groups on the steroid nucleus can have a synergistic or antagonistic effect on the activity conferred by the amino group. These groups can influence the electronic properties of the molecule, its conformation, and its ability to participate in various intermolecular interactions.
Mechanistic Investigations of Biological Activities of this compound Derivatives Beyond Direct Enzymatic Inhibition
Extensive searches of scientific literature and research databases did not yield specific information regarding the biological activities of the chemical compound “this compound” or its derivatives as outlined in the requested article structure. While research exists on various other pregnane and aminosteroid (B1218566) derivatives, the specific mechanistic details concerning cellular and molecular responses, as well as interactions with drug transport systems for this particular compound, are not available in the public domain.
Therefore, it is not possible to provide a scientifically accurate and detailed article on “this compound” that adheres to the provided outline, which includes:
Mechanistic Investigations of Biological Activities Beyond Direct Enzymatic Inhibition
Interactions with Cellular Drug Transport Systems (e.g., ABCB1/P-glycoprotein)
Synergistic Effects with Established Therapeutic Agents
Without specific research data on 20-Aminopregna-1,4-dien-3-one, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of studies specifically investigating this compound are necessary to address the topics outlined.
Elucidation of Downstream Signaling Pathways and Gene Expression Modulation
There is currently no available research data on the downstream signaling pathways or gene expression modulation associated with this compound.
Advanced Research Directions and Future Perspectives for 20 Aminopregna 1,4 Dien 3 One Research
Rational Design and Synthesis of Novel Steroidal Amine Analogues
The rational design and synthesis of novel analogues based on the 20-Aminopregna-1,4-dien-3-one scaffold is a primary avenue for future research. This approach allows for the systematic modification of the molecule to enhance desired biological activities, improve pharmacokinetic profiles, and reduce potential off-target effects. nih.govresearchgate.net The goal is to understand the structure-activity relationships (SAR) that govern the compound's function. wiley.com
Key synthetic strategies may involve:
Modifications of the A-ring: Introducing different substituents or altering the dienone system could influence receptor binding and metabolic stability.
Alterations at the C-20 amine group: Converting the primary amine to secondary or tertiary amines, or incorporating it into heterocyclic systems, can significantly impact polarity, hydrogen bonding capacity, and interaction with biological targets. stereoelectronics.org
Stereochemical variations: Exploring different stereoisomers can lead to compounds with improved potency and selectivity, as biological systems are often highly sensitive to the three-dimensional shape of a molecule.
Conjugation with other molecules: Linking the steroidal amine to other pharmacologically active molecules, such as peptides or other small molecules, could create hybrid compounds with dual or synergistic activities. mdpi.comnih.gov
These synthetic efforts will generate a library of novel compounds, providing a rich resource for screening and identifying candidates with enhanced therapeutic potential. nih.govmdpi.comrsc.org
Exploration of Undiscovered Biological Targets and Mechanistic Paradigms
A crucial future direction is the identification of novel biological targets for this compound and its analogues. While its steroidal nature suggests interactions with nuclear hormone receptors, the amine functionality opens the door to a much wider range of potential targets. The process of targeted drug discovery involves identifying molecules with high therapeutic potential while minimizing side effects. nih.gov
Future research should focus on screening this class of compounds against a broad panel of biological targets, including:
G-protein coupled receptors (GPCRs): Many amines and their derivatives are known to interact with GPCRs, which are involved in a vast array of physiological processes.
Ion channels: Neuroactive steroids can modulate the activity of ion channels, such as the GABA-A receptor, influencing neuronal excitability. nih.govnih.govwustl.edu This suggests a potential role in neurological and psychiatric disorders. tufts.edu
Enzymes: Steroidal compounds can act as enzyme inhibitors. For example, some have been investigated as aromatase inhibitors for cancer therapy. researchgate.net
Non-genomic pathways: Not all steroid actions are mediated by nuclear receptors; they can also trigger rapid signaling events through membrane-bound receptors and intracellular signaling cascades. oup.com
Uncovering new targets will not only reveal novel therapeutic applications but also provide deeper insights into the fundamental biology of these systems.
Integration of State-of-the-Art Computational and Experimental Methodologies
The integration of computational and experimental methods is essential for accelerating the drug discovery and development process for this compound analogues. upc.edu In silico techniques can guide rational drug design, prioritize synthetic targets, and predict potential biological activities, thereby saving significant time and resources. nih.govnih.gov
| Methodology | Application in Steroidal Amine Research | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of analogues to known receptor structures (e.g., estrogen receptors, androgen receptors). nih.govscispace.com | Prioritization of compounds for synthesis with high predicted binding affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of analogues with their biological activity. wiley.commdpi.com | Prediction of the activity of virtual compounds, guiding the design of more potent molecules. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time to understand binding stability and conformational changes. | Insight into the mechanism of action and the key interactions that stabilize binding. |
| Virtual Screening | Screening large virtual libraries of potential steroidal amine derivatives against a target protein to identify promising "hits". nih.gov | Rapid identification of novel lead compounds for further experimental validation. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogues. researchgate.net | Early identification of candidates with favorable drug-like properties. |
Experimental validation of computational predictions through synthesis and biological testing creates a feedback loop that refines the predictive models, leading to a more efficient and targeted drug discovery pipeline. nih.gov
Potential for Broader Therapeutic Applications Beyond Endocrine Modulation
A particularly exciting frontier for this compound research lies in exploring therapeutic applications beyond traditional endocrine modulation. The unique chemical features of steroidal amines suggest potential activities in diverse areas such as infectious diseases and central nervous system (CNS) disorders.
Anti-infective Properties: The conjugation of steroids with amines can produce compounds with unusual biological properties, including broad-spectrum antibiotic activity. mdpi.com Steroidal amine conjugates have shown biocidal activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This has inspired the design and synthesis of new derivatives to combat antimicrobial resistance. mdpi.com Future research could involve screening this compound and its analogues against a panel of pathogenic bacteria and fungi to identify novel anti-infective agents.
CNS-Active Properties: Many steroids and their derivatives that can cross the blood-brain barrier are classified as neuroactive steroids. nih.govwustl.edu These compounds can rapidly alter neuronal excitability by interacting with membrane-bound receptors, such as those for neurotransmitters. nih.gov They have been shown to possess anxiolytic, antidepressant, and anticonvulsant effects, primarily through their interaction with the GABA-A receptor. nih.govnih.gov The structural similarities to known neuroactive pregnane (B1235032) steroids suggest that this compound derivatives could be rationally designed to target CNS disorders. nih.govmdpi.com The presence of amine functional groups, which are common in CNS-acting drugs, further supports this potential. eurekaselect.comacs.org
| Potential Application | Rationale based on Steroidal Amines | Key Research Steps |
|---|---|---|
| Antibacterial/Antifungal | Steroid-polyamine conjugates like squalamine (B192432) exhibit broad-spectrum antimicrobial activity. mdpi.com | Screening against pathogenic microbes; SAR studies to optimize antimicrobial potency. |
| Antidepressant/Anxiolytic | Neuroactive steroids like allopregnanolone (B1667786) modulate GABA-A receptors and show antidepressant effects. nih.govtufts.edu | Evaluation in animal models of depression and anxiety; investigation of effects on neurotransmitter systems. nih.gov |
| Anticonvulsant | Some neuroactive steroids positively modulate GABAergic inhibition, which can suppress seizure activity. nih.gov | Screening in seizure models; electrophysiological studies to determine effects on neuronal firing. |
| Neuroprotective | Certain neuroactive steroids exert neurotrophic and anti-inflammatory effects in models of neurodegeneration. nih.govmdpi.com | Testing in cellular and animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). |
Application of Modern Omics Technologies for Comprehensive Mechanistic Understanding
Modern "omics" technologies offer powerful, high-throughput tools for gaining a comprehensive understanding of the biological effects of this compound and its derivatives. nih.gov These approaches can reveal drug mechanisms, identify biomarkers, and uncover unexpected biological activities. nih.gov
Genomics and Transcriptomics: These technologies can identify the full spectrum of genes whose expression is altered by treatment with a steroidal amine. nih.govconsensus.app Using techniques like mRNA-Seq, researchers can build a global picture of the cellular response to the compound, revealing the signaling pathways and biological processes that are modulated. frontiersin.orgacs.org This can help to identify the primary targets and downstream effects of the drug.
Proteomics: Proteomics analyzes the large-scale changes in protein expression and post-translational modifications following drug treatment. nih.govbrieflands.com This provides a direct readout of the functional changes occurring within the cell. For example, proteomic analysis of liver tissue after corticosteroid treatment has provided integrated insights into the drug's effect on stress, signaling, and metabolism. nih.gov This approach could be used to understand the detailed molecular mechanisms of this compound analogues in target tissues. wada-ama.orgnih.gov
Metabolomics: Metabolomics is the study of the complete set of small-molecule metabolites within a biological system. elsevierpure.com It can provide a real-time snapshot of the physiological state of a cell or organism. nih.gov By analyzing how the metabolome is altered by a steroidal amine, researchers can understand its impact on metabolic pathways, such as steroid hormone biosynthesis, and identify potential biomarkers of drug response or toxicity. nih.govpreprints.org
By integrating data from these different omics platforms, a systems-level understanding of the pharmacology of this compound can be achieved, paving the way for its development into a precisely targeted therapeutic agent. creative-proteomics.com
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
